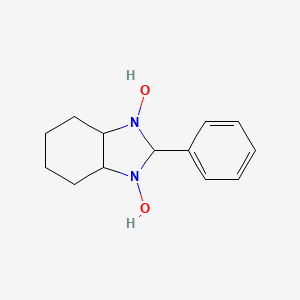![molecular formula C17H16N2O5 B5007612 1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)
1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one, also known as DNP, is a chemical compound that has been widely used in scientific research for several decades. DNP is an organic compound that belongs to the family of nitroaromatic compounds. It has a molecular formula of C16H14N2O5 and a molecular weight of 318.29 g/mol. DNP is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one acts as a mitochondrial uncoupler, which means that it disrupts the normal coupling of oxidative phosphorylation in mitochondria. This leads to a decrease in the production of ATP, the primary source of energy in cells. This compound achieves this by increasing the permeability of the inner mitochondrial membrane to protons, which leads to a decrease in the proton gradient across the membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various experimental models. This compound has been shown to increase oxygen consumption and heat production in cells, which is indicative of an increase in metabolic rate. This compound has also been shown to decrease body weight and fat mass in animal models, which has led to its use as a weight loss agent in the past.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows researchers to study the effects of mitochondrial uncoupling on cellular metabolism and energy balance. However, one of the limitations of using this compound is its toxicity, which can lead to severe side effects such as hyperthermia and death. Therefore, caution must be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions that can be explored in the study of 1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one. One potential area of research is the development of safer mitochondrial uncoupling agents that do not have the toxic side effects of this compound. Another area of research is the study of the effects of this compound on specific cell types and tissues, such as adipose tissue and muscle. Additionally, the use of this compound as a potential therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes could also be explored.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with 3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. In organic synthesis, this compound is used as a reagent for the preparation of various organic compounds. In photochemistry, this compound is used as a photosensitizer in the production of singlet oxygen. In pharmacology, this compound has been used as a model compound for the study of mitochondrial uncoupling and energy metabolism.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-16-7-6-12(10-17(16)24-2)15(20)8-9-18-13-4-3-5-14(11-13)19(21)22/h3-11,18H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKRTMGYSIPLD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)

![1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B5007590.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B5007595.png)
![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5007603.png)